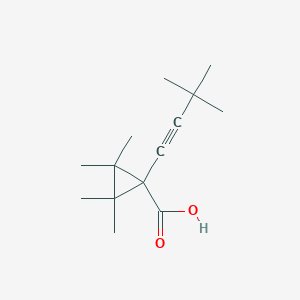![molecular formula C21H22ClNOS B3934511 N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B3934511.png)
N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide, commonly known as BCTMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCTMB is a member of the benzamide class of compounds, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of BCTMB is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BCTMB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, BCTMB may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BCTMB has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BCTMB has been shown to exhibit anti-inflammatory and antioxidant effects. These effects may be due to the ability of BCTMB to modulate the activity of certain enzymes and signaling pathways that are involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BCTMB in lab experiments is its potential therapeutic applications. BCTMB has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, which could make it a valuable tool for studying these processes in vitro and in vivo. However, one limitation of using BCTMB in lab experiments is its relatively complex synthesis method, which could make it difficult to produce large quantities of the compound.
Direcciones Futuras
There are several potential future directions for research on BCTMB. One area of interest is in the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of BCTMB and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of BCTMB in human clinical trials.
Aplicaciones Científicas De Investigación
BCTMB has been shown to exhibit potential therapeutic applications in a variety of scientific research studies. One of the primary areas of interest is in the treatment of cancer. BCTMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BCTMB has been shown to exhibit anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNOS/c22-18-7-9-19(10-8-18)25-13-14-1-4-16(5-2-14)21(24)23-20-12-15-3-6-17(20)11-15/h1-2,4-5,7-10,15,17,20H,3,6,11-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDJBWTZBXGKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3934430.png)

![4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3934453.png)
![2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3934457.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide](/img/structure/B3934465.png)
![4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934468.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934470.png)
![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![2-methoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B3934479.png)
![N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3934481.png)
![4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3934486.png)


![N-{[(2,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3934499.png)